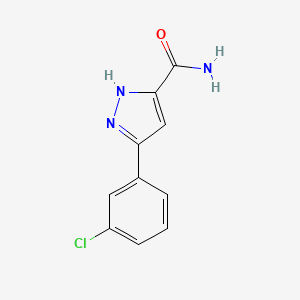

3-(3-Chlorophenyl)-1H-pyrazole-5-carboxamide

Descripción general

Descripción

3-(3-Chlorophenyl)-1H-pyrazole-5-carboxamide is a chemical compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms This particular compound is characterized by the presence of a chlorophenyl group at the 3-position and a carboxamide group at the 5-position of the pyrazole ring

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Chlorophenyl)-1H-pyrazole-5-carboxamide typically involves the reaction of 3-chlorobenzoyl chloride with hydrazine hydrate to form 3-(3-chlorophenyl)hydrazine. This intermediate is then cyclized with ethyl acetoacetate under basic conditions to yield the desired pyrazole compound. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like sodium ethoxide.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent product quality and yield. Additionally, industrial methods may incorporate more efficient purification techniques such as crystallization or chromatography to obtain high-purity products.

Análisis De Reacciones Químicas

Types of Reactions

3-(3-Chlorophenyl)-1H-pyrazole-5-carboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tert-butanol.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted pyrazoles with various functional groups.

Aplicaciones Científicas De Investigación

Anti-inflammatory Activity

Research has demonstrated that pyrazole derivatives, including 3-(3-Chlorophenyl)-1H-pyrazole-5-carboxamide, exhibit potent anti-inflammatory effects. For instance, studies have shown that related compounds can inhibit carrageenan-induced paw edema in animal models, indicating their potential as anti-inflammatory agents comparable to established drugs like diclofenac . The mechanism of action often involves the inhibition of pro-inflammatory mediators, making these compounds valuable in treating conditions such as arthritis and other inflammatory diseases.

Antimicrobial Properties

The compound has also been studied for its antimicrobial activity. Various pyrazole derivatives have demonstrated effectiveness against a range of bacterial strains, including E. coli and Staphylococcus aureus. The structure-activity relationship (SAR) studies indicate that modifications to the pyrazole ring can enhance antimicrobial potency . This positions this compound as a candidate for developing new antimicrobial agents.

Antitubercular Activity

In vitro studies have shown that certain pyrazole derivatives possess antitubercular properties against Mycobacterium tuberculosis. For example, compounds synthesized from the pyrazole framework were tested against the H37Rv strain, yielding promising results that warrant further investigation for potential therapeutic applications in tuberculosis treatment .

FXIa Inhibition

Recent research has identified this compound as a lead compound in the development of inhibitors for Factor XIa (FXIa), an important target in anticoagulation therapy. The compound exhibited significant inhibitory potency, suggesting its potential use in preventing thrombotic disorders . The SAR studies conducted revealed that modifications to the compound can enhance its efficacy and selectivity as an FXIa inhibitor.

Insecticidal Activity

The insecticidal properties of pyrazole derivatives have gained attention in agricultural chemistry. Compounds derived from this compound have been evaluated for their effectiveness against pests such as Aphis fabae. Some derivatives showed mortality rates comparable to commercial insecticides like imidacloprid, indicating their potential utility in pest management strategies .

Development of Pesticides

The incorporation of the pyrazole structure into pesticide formulations has been explored to enhance bioactivity while maintaining low toxicity levels for non-target organisms. The development of new agrochemicals based on this scaffold could lead to more effective pest control solutions in sustainable agriculture practices .

Synthesis and Structural Modifications

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Key methods include:

- Condensation Reactions : The formation of the pyrazole ring often involves condensation reactions between hydrazines and carbonyl compounds.

- Substituent Modifications : Various substituents can be introduced at different positions on the pyrazole ring to optimize biological activity and selectivity for specific targets.

Case Studies

Mecanismo De Acción

The mechanism of action of 3-(3-Chlorophenyl)-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparación Con Compuestos Similares

Similar Compounds

- 3-(2-Chlorophenyl)-1H-pyrazole-5-carboxamide

- 3-(4-Chlorophenyl)-1H-pyrazole-5-carboxamide

- 3-(3-Bromophenyl)-1H-pyrazole-5-carboxamide

Uniqueness

3-(3-Chlorophenyl)-1H-pyrazole-5-carboxamide is unique due to the specific positioning of the chlorophenyl group, which can influence its reactivity and interaction with biological targets. This positional specificity can result in distinct pharmacological or material properties compared to its analogs.

Actividad Biológica

3-(3-Chlorophenyl)-1H-pyrazole-5-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by various studies and data.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C10H8ClN3O

- CAS Number : 1397187-17-5

This compound features a pyrazole ring, which is known for its ability to interact with various biological targets, enhancing its potential as a therapeutic agent.

Anticancer Properties

Recent studies have demonstrated that this compound exhibits promising anticancer activity. In vitro assays have shown cytotoxic effects against several cancer cell lines:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF7 | 3.79 | Induction of apoptosis |

| SF-268 | 12.50 | Inhibition of cell proliferation |

| NCI-H460 | 42.30 | Modulation of signaling pathways |

These findings suggest that the compound may induce apoptosis and inhibit proliferation in cancer cells, making it a candidate for further development as an anticancer agent .

Anti-inflammatory Activity

In addition to its anticancer effects, this compound has shown anti-inflammatory properties. It has been tested against cyclooxygenase (COX) enzymes, which are critical in mediating inflammatory responses:

| Compound | Inhibition (%) | Reference Drug | IC50 (µM) |

|---|---|---|---|

| This compound | 65% | Celecoxib | 54.65 |

The compound's ability to inhibit COX enzymes suggests potential use in treating inflammatory diseases .

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

- CB1 Receptor Modulation : The compound acts as an inverse agonist at the cannabinoid CB1 receptor, influencing various signaling pathways involved in pain and inflammation .

- FXIa Inhibition : It has been identified as a potential inhibitor of Factor XIa (FXIa), a target for anticoagulant drug discovery. This inhibition could lead to reduced thrombotic events without increasing bleeding risk .

Case Studies

Several case studies highlight the efficacy of this compound:

- Study on Cancer Cell Lines : A study evaluated the compound's effect on MCF7 and NCI-H460 cells, revealing significant growth inhibition and apoptosis induction at low concentrations .

- Inflammation Model : In vivo models demonstrated that the compound significantly reduced edema in inflammatory conditions, showcasing its therapeutic potential in treating chronic inflammatory diseases .

Propiedades

IUPAC Name |

3-(3-chlorophenyl)-1H-pyrazole-5-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8ClN3O/c11-7-3-1-2-6(4-7)8-5-9(10(12)15)14-13-8/h1-5H,(H2,12,15)(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRLDUFMWSZYNSH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)C2=NNC(=C2)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.